molecular formula C10H8Cl3N3O B5683773 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile

2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile

Cat. No. B5683773
M. Wt: 292.5 g/mol
InChI Key: KEGKAFCYFIKHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile, also known as TCS 401, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TCS 401 belongs to the class of nicotinic acetylcholine receptor (nAChR) antagonists and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 exerts its effects by binding to the nAChR and blocking its activation by acetylcholine. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological and pathological processes. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has been shown to have a high affinity for the α4β2 subtype of nAChRs, which are abundant in the brain and play a crucial role in cognitive function and memory.
Biochemical and Physiological Effects
2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has also been shown to impair cognitive function and memory, which is consistent with its mechanism of action as an nAChR antagonist.

Advantages and Limitations for Lab Experiments

2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has several advantages for use in lab experiments. It is a potent and selective nAChR antagonist, which makes it useful for studying the role of nAChRs in various physiological and pathological processes. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 is also stable and can be synthesized in large quantities with high purity, making it suitable for use in a wide range of experiments.
However, 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 also has some limitations for lab experiments. Its potency and selectivity can make it difficult to distinguish between the effects of nAChR antagonism and other factors. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 also has a relatively short half-life, which can make it challenging to maintain consistent levels of the compound in experiments.

Future Directions

There are several future directions for research involving 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401. One area of interest is the role of nAChRs in nicotine addiction and the potential for nAChR antagonists like 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 to be used as a treatment for nicotine dependence. Another area of interest is the role of nAChRs in Alzheimer's disease and the potential for nAChR antagonists to be used as a treatment for cognitive impairment associated with the disease. Additionally, further research is needed to understand the long-term effects of nAChR antagonists like 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 on cognitive function and memory.

Synthesis Methods

The synthesis of 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 involves the reaction of 2,4,5-trichloro-6-(chloromethyl)nicotinonitrile with morpholine in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature and yields 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 in large quantities and with high purity, making it suitable for use in research.

Scientific Research Applications

2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has been extensively studied for its scientific research applications. It has been shown to be a potent nAChR antagonist, which makes it useful for studying the role of nAChRs in various physiological and pathological processes. 2,4,5-trichloro-6-(4-morpholinyl)nicotinonitrile 401 has been used to investigate the role of nAChRs in nicotine addiction, Alzheimer's disease, and schizophrenia. It has also been used to study the effects of nAChR antagonists on cognitive function and memory.

properties

IUPAC Name

2,4,5-trichloro-6-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3O/c11-7-6(5-14)9(13)15-10(8(7)12)16-1-3-17-4-2-16/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGKAFCYFIKHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile

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